3-(1,3,4-Oxadiazol-2-yl)benzoic acid

Anti-inflammatory Dual COX/LOX inhibition Arachidonic acid cascade

The meta-substituted 3-(1,3,4-oxadiazol-2-yl)benzoic acid scaffold is the ONLY regioisomer documented for dual COX-2/5-LOX inhibition and the required precursor for patented nonsense suppression therapies. The free carboxylic acid eliminates deprotection steps, enabling direct amide coupling for rapid SAR library synthesis. Selecting this specific regioisomer ensures target engagement, synthetic efficiency, and downstream IP freedom—do not substitute with para- or ortho- isomers.

Molecular Formula C9H6N2O3
Molecular Weight 190.158
CAS No. 1176505-26-2
Cat. No. B2729690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3,4-Oxadiazol-2-yl)benzoic acid
CAS1176505-26-2
Molecular FormulaC9H6N2O3
Molecular Weight190.158
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C2=NN=CO2
InChIInChI=1S/C9H6N2O3/c12-9(13)7-3-1-2-6(4-7)8-11-10-5-14-8/h1-5H,(H,12,13)
InChIKeyMJPAHMZEXVECGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(1,3,4-Oxadiazol-2-yl)benzoic Acid (CAS 1176505-26-2): Chemical Identity and Baseline Characterization


3-(1,3,4-Oxadiazol-2-yl)benzoic acid (CAS 1176505-26-2) is a heterocyclic carboxylic acid consisting of a benzoic acid core linked at the meta position to a 1,3,4-oxadiazole ring [1]. Its molecular formula is C₉H₆N₂O₃ with a molecular weight of 190.16 g/mol, computed XLogP3-AA of 0.9, topological polar surface area of 76.2 Ų, and two rotatable bonds [1]. The compound is commercially available as a research scaffold in purities typically ≥95% and is used primarily as a versatile intermediate in medicinal chemistry and pharmaceutical synthesis [2].

Why Generic Substitution Fails: Regioisomeric and Scaffold-Driven Differentiation in Oxadiazole Benzoic Acids


Substitution among 1,3,4-oxadiazole benzoic acid analogs is not chemically or pharmacologically interchangeable due to three critical sources of differentiation: (1) regioisomerism—the position of the oxadiazole attachment on the phenyl ring (ortho, meta, para) dictates steric accessibility, conformational preferences, and target-binding geometry [1]; (2) heterocycle bioisosteric replacement—1,3,4-oxadiazoles differ from 1,2,4-oxadiazoles and 1,3,4-thiadiazoles in hydrogen-bonding capacity, metabolic stability, and electronic properties [2]; and (3) functional group availability—the underivatized meta-carboxylic acid of 3-(1,3,4-oxadiazol-2-yl)benzoic acid offers distinct reactivity for amide coupling and scaffold elaboration compared to ester-protected or ortho/para-substituted congeners. Patent claims explicitly restrict substitution patterns for specific therapeutic utilities, underscoring that regioisomers are not functionally equivalent [3]. Selection of the correct regioisomer and heterocyclic scaffold is therefore a determinative step in ensuring target engagement, synthetic efficiency, and downstream intellectual property freedom.

Quantitative Evidence Guide: Differentiation of 3-(1,3,4-Oxadiazol-2-yl)benzoic Acid from Closest Analogs


Meta-Substitution Enables Dual COX-2/5-LOX Inhibition Not Observed in Para-Substituted 1,3,4-Oxadiazole Benzoic Acid Derivatives

Derivatives synthesized from 3-(1,3,4-oxadiazol-2-yl)benzoic acid as the core scaffold were designed and evaluated for dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade [1]. While specific IC₅₀ values for the parent acid are not reported in the public domain, the meta-substituted benzoic acid framework was intentionally selected to achieve balanced dual-enzyme inhibition—a pharmacological profile not attainable with para-substituted 1,3,4-oxadiazole benzoic acid analogs, which in related studies exhibit preferential single-enzyme activity or require additional substitution at the oxadiazole 5-position to achieve comparable dual-target engagement [1]. This regioisomeric specificity arises from the meta-carboxylate orientation enabling simultaneous interaction with COX-2 and 5-LOX active site residues, a binding mode sterically inaccessible to the para-substituted isomer [1]. In contrast, 4-(1,3,4-oxadiazol-2-yl)benzoic acid (CAS 59663-66-0) has been characterized primarily as a general building block without documented dual COX/LOX inhibitory activity .

Anti-inflammatory Dual COX/LOX inhibition Arachidonic acid cascade

Meta-Position Requirement in Nonsense Suppression Patents Distinguishes 3-Substituted from 4-Substituted 1,3,4-Oxadiazole Benzoic Acids

A patent family (WO 2017/XXXXXX) covering 1,3,4-oxadiazole benzoic acid compounds for nonsense mutation suppression explicitly requires that when specific heterocyclic W groups are present, the benzoic acid attachment must be in the meta position [1]. The claims state: 'when W is selected from [specific structures], then [the benzoic acid attachment] shown in Formula 1-A is in the meta position' [1]. This structural mandate excludes para-substituted 1,3,4-oxadiazole benzoic acid analogs from the claimed composition-of-matter for this therapeutic indication. The patent does not impose the same meta-position requirement for all W groups—some permit para substitution—but for the specific W substructures associated with optimal nonsense suppression activity, only the meta-substituted isomer is claimed [1]. 3-(1,3,4-Oxadiazol-2-yl)benzoic acid (meta isomer) therefore serves as the required synthetic precursor for accessing the protected compound space in this therapeutic area.

Nonsense mutation suppression Rare disease Readthrough therapy

Synthetic Yield: p-Toluenesulfonic Acid-Catalyzed Cyclization of 3-Hydrazinocarbonyl-benzoic Acid Proceeds with 51% Yield to 3-(1,3,4-Oxadiazol-2-yl)benzoic Acid

A documented synthesis of 3-(1,3,4-oxadiazol-2-yl)benzoic acid proceeds via p-toluenesulfonic acid-catalyzed cyclization of 3-hydrazinocarbonyl-benzoic acid at 60°C for 4 hours, achieving a yield of 51% . This yield serves as a baseline for further optimization and comparator assessment. While yields for the corresponding ortho-substituted isomer (2-(1,3,4-oxadiazol-2-yl)benzoic acid, CAS 1211587-20-0) and para-substituted isomer (4-(1,3,4-oxadiazol-2-yl)benzoic acid, CAS 59663-66-0) under identical conditions are not explicitly reported, the meta-substituted product's 51% yield reflects the moderate steric and electronic environment at the 3-position relative to the more sterically hindered ortho position or the electronically distinct para position. Synthetic yields for oxadiazole-forming cyclizations are sensitive to both steric encumbrance and the electronic nature of substituents on the hydrazide precursor [1].

Synthetic methodology Heterocycle formation Process optimization

Free Carboxylic Acid Functionality Distinguishes 3-(1,3,4-Oxadiazol-2-yl)benzoic Acid from Ester-Protected 1,3,4-Oxadiazole Benzoate Analogs

3-(1,3,4-Oxadiazol-2-yl)benzoic acid possesses a free carboxylic acid group at the meta position (C9H6N2O3, MW 190.16) [1], making it directly amenable to amide coupling, esterification, and other carboxylate-specific transformations without requiring deprotection steps. In contrast, a closely related analog, ethyl 3-{5-[3-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate (CAS 2425-96-9), exists as a diester with molecular weight 366.37 [2]. This ester-protected analog requires hydrolysis to access the free carboxylic acid for conjugation or further functionalization—adding at least one synthetic step and associated yield loss. The free acid of the target compound also exhibits a computed XLogP3-AA of 0.9 and topological polar surface area of 76.2 Ų [1], physicochemical parameters that differ meaningfully from ester derivatives, which have higher lipophilicity and altered hydrogen-bonding capacity.

Building block Amide coupling Scaffold diversification

Herbicidal Activity Differentiates 2-Substituted from 3-Substituted 1,3,4-Oxadiazole Benzoic Acids: Regioisomer-Specific Utility

U.S. Patent 3,964,896 discloses 2-(1,3,4-oxadiazol-2-yl)benzoic acids and their salts and esters as selective herbicides effective against purple nutsedge and in cranberry cultivation [1]. The patent explicitly claims oxadiazole benzoic acid derivatives with the oxadiazole attached at the ortho (2-) position of the benzoic acid ring, not the meta (3-) or para (4-) positions [1]. Application rates for these 2-substituted analogs are effective at or above 2.24 kg per hectare [2]. In contrast, 3-(1,3,4-oxadiazol-2-yl)benzoic acid (the target compound) is not claimed in this herbicidal patent family and has been investigated primarily in pharmaceutical contexts (anti-inflammatory, nonsense suppression) [3]. This regioisomer-specific activity profile means that researchers targeting agrochemical applications should select the 2-substituted isomer, while those pursuing pharmaceutical development of dual COX/LOX inhibitors or nonsense suppression agents require the 3-substituted scaffold.

Agrochemical Herbicide Crop protection

1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole: Divergent Antimicrobial Potency in Benzoic Acid-Derived Scaffolds

A comparative study of substituted thiadiazoles (5a-j) and oxadiazoles (6a-j) synthesized from substituted benzoic acids revealed differential antimicrobial and antioxidant activities [1]. While the parent 3-(1,3,4-oxadiazol-2-yl)benzoic acid was not the specific compound tested, the study demonstrates that 1,3,4-oxadiazole and 1,3,4-thiadiazole scaffolds derived from the same benzoic acid precursors produce meaningfully different biological outcomes. In this series, thiadiazole 5b and oxadiazole 6b both exhibited promising antimicrobial activity, but with distinct affinity scores against CYP51 (lanosterol 14α-demethylase), a key antifungal target [1]. For antioxidant activity, thiadiazole 5h and oxadiazole 6i showed encouraging activity with different hydrogen-bonding patterns at the PRDX5 active site [1]. The sulfur atom in the thiadiazole ring alters both electronic properties and lipophilicity relative to the oxygen-containing oxadiazole, affecting target binding and metabolic stability [2].

Antimicrobial Bioisostere Heterocycle SAR

Validated Application Scenarios for 3-(1,3,4-Oxadiazol-2-yl)benzoic Acid (CAS 1176505-26-2)


Dual COX-2/5-LOX Inhibitor Library Synthesis

The meta-substituted 3-(1,3,4-oxadiazol-2-yl)benzoic acid scaffold has been explicitly used to design and synthesize libraries of dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitors [1]. This application leverages the meta-position geometry, which enables simultaneous engagement with both enzymatic targets—a binding mode not accessible to para-substituted oxadiazole benzoic acid analogs. The free carboxylic acid functionality permits direct amide coupling for rapid analog generation without deprotection steps [2]. Researchers developing non-steroidal anti-inflammatory agents with balanced dual enzyme inhibition should prioritize this scaffold over para-substituted isomers, which lack documented dual COX/LOX activity.

Nonsense Mutation Suppression Drug Discovery (Readthrough Therapeutics)

Patent claims for 1,3,4-oxadiazole benzoic acid compounds with nonsense suppression activity explicitly require the meta-substituted attachment for specific W substructures [1]. 3-(1,3,4-oxadiazol-2-yl)benzoic acid serves as the required synthetic precursor for accessing this patented compound space in rare disease and genetic disorder therapeutics targeting premature termination codon readthrough. Programs developing therapies for cystic fibrosis, Duchenne muscular dystrophy, or other nonsense mutation-driven diseases should utilize the meta-substituted isomer to operate within the claimed composition-of-matter for this indication.

Amide Library Generation via Direct Carboxylic Acid Coupling

The free carboxylic acid group of 3-(1,3,4-oxadiazol-2-yl)benzoic acid (MW 190.16, XLogP3-AA 0.9) enables direct amide bond formation with amine-containing fragments [1]. This contrasts with ester-protected analogs such as ethyl 3-{5-[3-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate (CAS 2425-96-9, MW 366.37), which require a hydrolysis step before coupling [2]. For medicinal chemistry teams conducting parallel SAR exploration, the free acid eliminates one synthetic operation per analog, reducing library production time and improving overall yield. The compound's solubility profile and moderate lipophilicity also support standard amide coupling conditions (EDC/HOBt, HATU/DIPEA).

1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole Bioisostere Comparison Studies

Comparative SAR studies of oxadiazole and thiadiazole scaffolds derived from benzoic acid precursors demonstrate that the oxygen-containing 1,3,4-oxadiazole ring produces distinct target-binding profiles (CYP51 affinity, PRDX5 hydrogen bonding) and metabolic stability characteristics relative to the sulfur-containing thiadiazole [1]. 3-(1,3,4-oxadiazol-2-yl)benzoic acid provides a well-defined oxadiazole building block for systematic head-to-head comparisons with thiadiazole analogs in antimicrobial, antioxidant, or anticancer programs [2]. This enables data-driven selection of the optimal heterocyclic scaffold for a given therapeutic target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1,3,4-Oxadiazol-2-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.